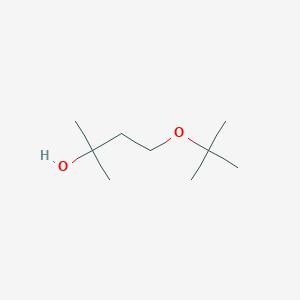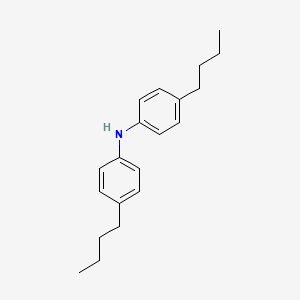
Benzenamine, 4-butyl-N-(4-butylphenyl)-
Overview
Description
“Benzenamine, 4-butyl-N-(4-butylphenyl)-” is a chemical compound with the molecular formula C26H31N . It contains a total of 60 bonds, including 29 non-H bonds, 18 multiple bonds, 9 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, and 1 tertiary amine (aromatic) .
Molecular Structure Analysis
The molecular structure of “Benzenamine, 4-butyl-N-(4-butylphenyl)-” is complex, with a total of 60 bonds. It includes 29 non-H bonds, 18 multiple bonds, 9 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, and 1 tertiary amine (aromatic) .Scientific Research Applications
1. Synthesis Methods
- A study described the synthesis of 4-n-Butyl benzenamine using n-butanol and aniline with iodine as a catalyst in a high-pressure reactor. The yield of 4-n-butyl benzenamine was found to be 49.84% under the optimal conditions (Ma Li, 2014).
2. Conductive Polymers
- Research highlighted the synthesis of a monomer related to benzenamine, which was used to create a conducting polymer with electronic transitions indicating charge transfer band formation. This polymer displayed multichromic properties with the ability to change colors under different applied potentials (E. Yildiz et al., 2008).
3. Chemosensors
- A derivative of benzenamine was developed as a highly selective chemosensor for silver ions, showing strong fluorescent enhancement upon binding to Ag(+) ions due to an increase in intramolecular charge transfer (V. Tharmaraj, S. Devi, & K. Pitchumani, 2012).
4. Photoconductive Properties
- A study synthesized N,N-Bis(4-methylphenyl)-4-benzenamine, which demonstrated excellent charge transfer material properties for photoreceptor cells, indicating its potential use in photoconductive applications (Cao Xiao-dan, 2003).
5. Organic Solar Cells
- Research on a star-shaped molecule with a benzenamine derivative core showed promise for use in organic solar cells, demonstrating high open-circuit voltage and power conversion efficiency, indicating potential in photovoltaic materials (Guanglong Wu et al., 2009).
properties
IUPAC Name |
4-butyl-N-(4-butylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N/c1-3-5-7-17-9-13-19(14-10-17)21-20-15-11-18(12-16-20)8-6-4-2/h9-16,21H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZRXFUOKGOTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561178 | |
| Record name | 4-Butyl-N-(4-butylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
227003-50-1 | |
| Record name | 4-Butyl-N-(4-butylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



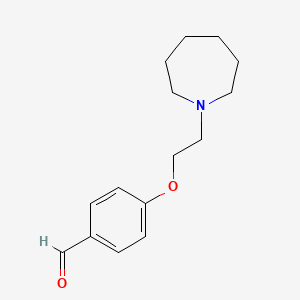
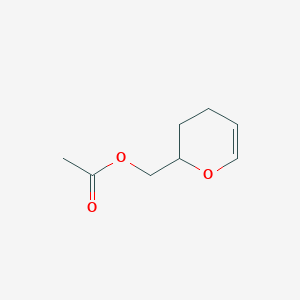
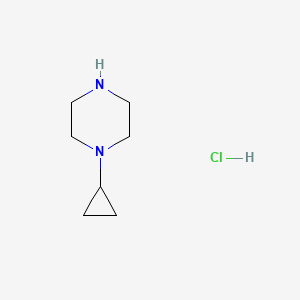
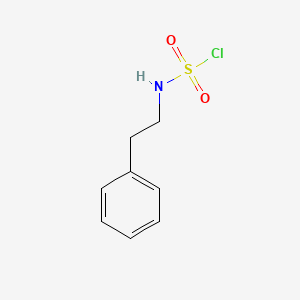
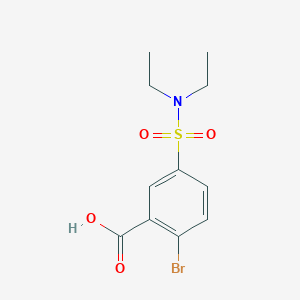
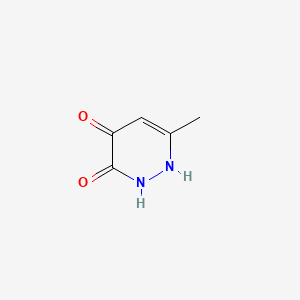
![Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester](/img/structure/B3049880.png)
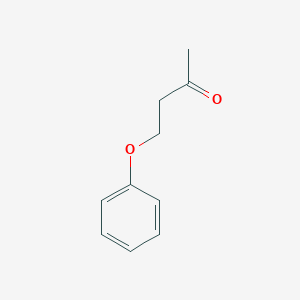

![1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile](/img/structure/B3049884.png)


